molecular formula C11H15BrN2 B008559 2-Bromo-6-piperidin-1-ylmethylpyridine CAS No. 103923-00-8

2-Bromo-6-piperidin-1-ylmethylpyridine

Cat. No. B008559
M. Wt: 255.15 g/mol
InChI Key: DZAYAYNJQNKVQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-6-piperidin-1-ylmethylpyridine often involves multi-step chemical reactions, starting from simple precursors. For instance, a related compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, was synthesized from 2-amino-4-methylpyridine through chlorination and subsequent condensation with piperidine, achieving an overall yield of about 62% (Shen Li, 2012). Such methods highlight the approach towards synthesizing bromo-substituted pyridines by starting from amino-substituted pyridines and modifying the substituents through halogenation and nucleophilic substitution reactions.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2-Bromo-6-piperidin-1-ylmethylpyridine, through techniques like X-ray diffraction, reveals detailed insights into their conformation and bonding patterns. The structure elucidation of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, characterized using NMR, MS, FT-IR, and XRD techniques, shows the importance of these methods in confirming the molecular geometry and electronic structure of such compounds (Yuanyuan Hou et al., 2023).

Chemical Reactions and Properties

2-Bromo-6-piperidin-1-ylmethylpyridine participates in various chemical reactions, including cross-coupling reactions, due to the presence of the bromo group which makes it a good electrophile. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines achieved by palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with piperidine and other amines illustrates the compound's reactivity and potential in creating radiolabeled compounds for pharmaceutical applications (M. Pauton et al., 2019).

Scientific Research Applications

“2-Bromo-6-piperidin-1-ylmethylpyridine” is a type of piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

“2-Bromo-6-piperidin-1-ylmethylpyridine” is a type of piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

One specific application of a similar compound is found in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis . The synthesis of these inhibitors has been optimized to increase yields and versatility, and this process avoids the use of palladium as a catalyst .

Safety And Hazards

The safety data sheet for “2-Bromo-6-piperidin-1-ylmethylpyridine” indicates that it is for research use only and not intended for diagnostic or therapeutic use . For more detailed safety and hazard information, it’s recommended to refer to the safety data sheet provided by the manufacturer .

properties

IUPAC Name

2-bromo-6-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-6-4-5-10(13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAYAYNJQNKVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549407
Record name 2-Bromo-6-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-piperidin-1-ylmethylpyridine

CAS RN

103923-00-8
Record name 2-Bromo-6-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared in a manner similar to that described in Example 18, Step C, using 6-bromo-pyridine-2-carbaldehyde (0.406 g, 2.18 mmol) and piperidine (0.186 g, 2.18 mmol). The crude product was purified (SiO2: 0-4% 2 M NH3 in MeOH/DCM) to provide the title compound (0.46 g, 83%).
Quantity
0.406 g
Type
reactant
Reaction Step One
Quantity
0.186 g
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-bromo-2-pyridine carboxaldehyde (5.05 g, 27 mmol) in anhydrous CH2Cl2 (200 mL) at RT, under N2, piperidine (2.95 mL, 29 mmol) was added, followed by NaBH(OAc)3 (11.51 g, 54 mmol) and AcOH (6.2 mL, 108 mmol) 30 min later. After 20 h, a 2M solution of Na2CO3(aq) (20 mL) was added. The mixture was vigorously stirred for an additional 30 min, washed successively with a saturated solution of NaHCO3(aq) until the pH of the aqueous layer reached 7 (2×100 mL), H2O (100 mL) and brine (100 mL). The organic layer was separated, dried over MgSO4, filtered and concentrated under reduced pressure to yield the title compound as a yellow oil. This was used crude in the next step. MS m/z: 255 (M+H), 257 (M+3).
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.51 g
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 6-bromopyridine-2-carbaldehyde (25 g, 135 mmol) in dichloromethane (500 ml) was slowly added piperidine (12.6 g, 149 mmol) at 10° C. After stirring for 15 minutes at 10° C., acetic acid (8.9 g, 149 mmol) was added, followed by the portionwise addition of sodium triacetoxyborohydride, while the temperature was kept at 5-10° C. After stirring for 2 h at room temperature the reaction mixture was poured into a saturated aqueous solution of sodium hydrogen carbonate. The product was extracted into dichloromethane and the combined organic phases were washed with brine, dried over sodium sulphate and concentrated under reduced pressure. Column chromatography afforded 2-bromo-6-(piperidin-1-ylmethyl)pyridine (30 g) as a colourless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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